
(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Übersicht
Beschreibung
(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a synthetic peptide derivative of Leu-Enkephalin, where the tyrosine residue at position 1 is substituted with 3,5-dibromo-tyrosine. This modification enhances the compound’s stability and bioactivity, making it a valuable tool in biochemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-Tyr1)-Leu-Enkephalin typically involves the bromination of L-tyrosine to produce 3,5-dibromo-L-tyrosine, followed by peptide coupling reactions to incorporate this modified amino acid into the Leu-Enkephalin sequence. The bromination can be achieved using dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) in acetic acid (AcOH) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions: (3,5-Dibromo-Tyr1)-Leu-Enkephalin can undergo various chemical reactions, including:
Oxidation: The brominated tyrosine residue can be further oxidized under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as thiols or amines can be used to replace the bromine atoms.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various substituted tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
Pain Management
One of the primary applications of (3,5-Dibromo-Tyr1)-Leu-Enkephalin is its role in pain relief. Research indicates that this compound acts on opioid receptors, specifically the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), to modulate pain perception. The incorporation of dibrominated tyrosine enhances the binding affinity and efficacy of the peptide compared to its non-modified counterparts.
- Mechanism of Action : The compound binds to opioid receptors, leading to inhibition of pain pathways in the central nervous system. This results in analgesic effects similar to those observed with traditional opioids but potentially with fewer side effects due to its selective receptor activity.
Neuropharmacological Studies
This compound has been utilized in various neuropharmacological studies aimed at understanding the interactions between peptides and their receptors.
- Research Findings : Studies have shown that this compound can influence neurotransmitter release and neuronal excitability, providing insights into its potential use in treating neurodegenerative diseases and mood disorders. For instance, its ability to modulate stress responses suggests a role in managing conditions like anxiety and depression.
Synthesis and Structural Studies
The synthesis of this compound involves solid-phase peptide synthesis techniques, which allow for precise control over the incorporation of modified amino acids. This method not only facilitates the production of high-purity peptides but also enables the exploration of structure-activity relationships.
- Case Study : A notable study demonstrated the successful synthesis of this compound using a three-step process involving bromination and subsequent coupling reactions. The resulting peptide exhibited enhanced stability and bioactivity compared to traditional enkephalins .
Therapeutic Potential in Stress Response Modulation
The ability of this compound to modulate stress-related responses is another area of significant interest. By targeting specific opioid receptors, this compound may help mitigate the physiological effects of stress.
- Clinical Implications : Research suggests that this peptide could be developed into a therapeutic agent for conditions exacerbated by stress, such as irritable bowel syndrome or chronic pain syndromes. Its unique structure may confer advantages in terms of receptor selectivity and reduced side effects.
Data Summary Table
Application Area | Description | Key Findings |
---|---|---|
Pain Management | Modulates pain perception through opioid receptor activity | Enhanced binding affinity at MOR and DOR compared to non-modified enkephalins |
Neuropharmacological Studies | Investigates interactions with neurotransmitter systems | Influences neurotransmitter release; potential applications in mood disorders |
Synthesis Techniques | Solid-phase synthesis allows for precise modifications | Successful synthesis demonstrated; improved stability and bioactivity |
Stress Response Modulation | Potential therapeutic agent for stress-related conditions | May mitigate physiological stress effects; implications for chronic pain treatment |
Wirkmechanismus
The mechanism of action of (3,5-Dibromo-Tyr1)-Leu-Enkephalin involves its interaction with opioid receptors, particularly the delta and mu receptors. The brominated tyrosine residue enhances binding affinity and stability, leading to prolonged receptor activation. This interaction modulates pain perception and other physiological responses mediated by opioid receptors.
Vergleich Mit ähnlichen Verbindungen
Leu-Enkephalin: The parent compound without bromination.
(3-Bromo-Tyr1)-Leu-Enkephalin: A similar compound with a single bromine substitution.
(3,5-Diiodo-Tyr1)-Leu-Enkephalin: A compound with iodine substitutions instead of bromine.
Uniqueness: (3,5-Dibromo-Tyr1)-Leu-Enkephalin is unique due to its dual bromination, which significantly enhances its stability and bioactivity compared to its non-brominated and mono-brominated counterparts. This makes it a valuable tool for studying the effects of peptide modifications on receptor interactions and biological activity.
Biologische Aktivität
(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a synthetic analog of the endogenous opioid peptide Leu-enkephalin. This compound has been of interest due to its potential therapeutic applications in pain management and modulation of stress responses. The biological activity of this peptide is primarily mediated through its interaction with opioid receptors, particularly the delta (δ) and mu (μ) receptors.
Structure-Activity Relationship
The modification of Leu-enkephalin at the tyrosine residue's meta-position has significant implications for its biological activity. Research indicates that halogenation at this position can enhance binding affinity and selectivity for opioid receptors. Specifically, the introduction of bromine atoms at the 3 and 5 positions of the tyrosine residue appears to improve the compound's stability and receptor interaction compared to unmodified Leu-enkephalin .
Table 1: Binding Affinities of this compound Compared to Leu-Enkephalin
Compound | δOR Binding Affinity (nM) | μOR Binding Affinity (nM) |
---|---|---|
This compound | 0.023 | 0.059 |
Leu-Enkephalin | 1.26 | 1.7 |
This compound acts as an agonist at both δOR and μOR, with a preferential affinity for δOR. This selectivity is crucial as it influences the analgesic effects and side effect profiles associated with opioid use. The compound has demonstrated enhanced antinociceptive properties in animal models, indicating its potential utility in pain relief .
Pharmacokinetics and Transport
The transport mechanisms of enkephalins across the blood-brain barrier (BBB) are critical for their efficacy as therapeutic agents. Studies have shown that modifications can affect the permeability of these peptides through the BBB. For instance, this compound exhibits improved stability in plasma compared to its parent compound, with a reported half-life exceeding 20 minutes . This extended half-life suggests that the compound may maintain effective concentrations longer in systemic circulation.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Plasma Half-Life | >20 minutes |
BBB Transport Efficiency | Moderate |
Case Studies and Experimental Findings
In experimental settings, this compound has been tested for its effects on pain modulation and behavioral responses in animal models. One notable study assessed its impact on nociceptive behavior in rodents, demonstrating significant reductions in pain responses when administered intraperitoneally. The findings suggest that this compound could serve as a lead candidate for developing new analgesics with reduced side effects compared to traditional opioids .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCIUIAEWGNRQ-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Br2N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.